Diethyl (benzotriazol-1-YL)iminomalonate

Description

Contextualizing Iminomalonates as Pivotal Synthetic Intermediates

Iminomalonates are a class of organic compounds characterized by a carbon-nitrogen double bond (imine) attached to a malonate ester framework. The presence of the two ester groups significantly influences the reactivity of the imine functionality, rendering it an electrophilic center susceptible to nucleophilic attack. This inherent reactivity has established iminomalonates as valuable and versatile intermediates in the synthesis of a wide array of nitrogen-containing molecules, most notably non-proteinogenic α-amino acids, which are crucial components in peptidomimetics and drug discovery.

The general structure of an iminomalonate features a carbon atom double-bonded to a nitrogen atom, with the same carbon also bonded to two carboxylate ester groups. This arrangement makes the imine carbon highly electron-deficient and thus an excellent electrophile.

A key application of iminomalonates is in the synthesis of α-amino acids. Nucleophilic addition to the imine carbon, followed by hydrolysis of the ester groups and subsequent decarboxylation, provides a straightforward route to a variety of α-amino acid structures. The choice of the nucleophile dictates the nature of the amino acid side chain, offering a high degree of synthetic flexibility.

Strategic Significance of the Benzotriazole (B28993) Moiety in Activating Reagents and Leaving Group Chemistry

The benzotriazole (Bt) group is a bicyclic heterocyclic system that has been extensively utilized in organic synthesis, largely due to the pioneering work of Alan R. Katritzky. organic-chemistry.orgethernet.edu.et Its utility stems from its ability to function as both an excellent activating group and a superior leaving group. When attached to a functional group, such as an acyl or alkyl group, the benzotriazole moiety enhances the electrophilicity of the attached carbon atom.

Benzotriazole is an amphoteric heterocycle, meaning it can act as both a weak acid and a weak base. This property, combined with its aromatic nature, allows it to stabilize anionic and cationic intermediates. The key to its synthetic utility lies in the fact that the benzotriazolide anion is an excellent leaving group, often displaced by a wide range of nucleophiles. wikipedia.org

N-substituted benzotriazoles have been employed in a vast number of chemical transformations. For instance, N-acylbenzotriazoles are stable, crystalline solids that serve as efficient and neutral acylating agents for the synthesis of amides, esters, and ketones. organic-chemistry.org Similarly, N-alkylbenzotriazoles can be used in alkylation reactions. The benzotriazole group facilitates the reaction and is subsequently displaced, often in high yield. nist.govrsc.org This "benzotriazole-mediated methodology" has proven to be a powerful tool for the construction of complex organic molecules. nih.gov

Overview of Academic Research Trajectories and Scope for Diethyl (benzotriazol-1-YL)iminomalonate

While direct and extensive academic research focusing solely on this compound is not widely documented in readily available literature, its potential can be inferred from the well-established chemistry of its constituent parts. The structure suggests that it would serve as a powerful reagent for the synthesis of α-amino acids and their derivatives.

The logical synthetic pathway to this compound would likely involve the reaction of diethyl aminomalonate with a suitable benzotriazole-based electrophile or a condensation reaction. Diethyl aminomalonate itself can be synthesized from diethyl malonate through nitrosation to form diethyl isonitrosomalonate, followed by reduction. orgsyn.org

The primary research trajectory for this compound would be its application as an electrophilic aminating agent. The imine carbon, activated by the two ester groups and bearing the excellent benzotriazole leaving group on the nitrogen atom, would be highly susceptible to nucleophilic attack. A wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, could potentially react at this position. Subsequent displacement of the benzotriazole group would lead to the formation of novel α-substituted aminomalonates, which are direct precursors to α-amino acids.

This approach offers a potential advantage over traditional methods for α-amino acid synthesis by providing a stable, handleable reagent that can introduce the amino group and the malonate functionality in a single step. The mild conditions under which benzotriazole-mediated reactions often proceed could allow for the synthesis of complex and sensitive amino acid derivatives.

Further research could explore the reactivity of the ester groups in this compound, potentially leading to the synthesis of novel heterocyclic systems. The combination of the imine and the benzotriazole moiety within the same molecule presents a unique platform for the development of new synthetic methodologies.

Interactive Data Table: Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Colorless liquid, used in the synthesis of various organic compounds. nist.govnih.gov |

| Diethyl aminomalonate | C₇H₁₃NO₄ | 175.18 | A synthetic intermediate, often used as its hydrochloride salt. orgsyn.org |

| Benzotriazole | C₆H₅N₃ | 119.12 | White to light brown crystalline solid, versatile synthetic auxiliary. jocpr.com |

| This compound | C₁₃H₁₄N₄O₄ | 290.28 | Predicted to be a reactive intermediate for amination reactions. |

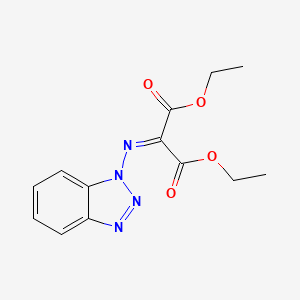

Structure

2D Structure

Properties

IUPAC Name |

diethyl 2-(benzotriazol-1-ylimino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-3-20-12(18)11(13(19)21-4-2)15-17-10-8-6-5-7-9(10)14-16-17/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLKNISWSLQKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NN1C2=CC=CC=C2N=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401877 | |

| Record name | Diethyl [(1H-benzotriazol-1-yl)imino]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100796-79-0 | |

| Record name | Diethyl [(1H-benzotriazol-1-yl)imino]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL 1-(BENZOTRIAZOLYLIMINO)MALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of Diethyl Benzotriazol 1 Yl Iminomalonate

Historical and Evolving Synthetic Routes to the Compound

Precursor 1: Diethyl oxomalonate (B1226002) (Diethyl ketomalonate)

The preparation of Diethyl oxomalonate has been a subject of chemical investigation for over a century.

Historical Routes: The first documented synthesis was achieved in 1892 by Richard Anschütz, who generated oxomalonic acid from the decomposition of the barium salt of alloxan, followed by esterification using ethanol (B145695) and hydrogen chloride. wikipedia.org An alternative early route, developed by Louis Bouveault, involved the nitrosation of diethyl malonate to yield its isonitrosoester, which was subsequently oxidized to Diethyl oxomalonate using dinitrogen tetroxide (N₂O₄). wikipedia.org This oxidation method provided a high crude yield of 90%, but the high toxicity and hazardous nature of N₂O₄ made it unsuitable for broad application. wikipedia.org Another method utilizing dinitrogen trioxide (N₂O₃), generated from arsenic(III)oxide, was also reported but suffered from similar toxicity concerns and procedural complexity. wikipedia.org

Evolving Methodologies: Modern synthetic chemistry has focused on developing safer and more efficient methods. Ozonolysis of diethyl ethylidenemalonate at low temperatures (-78 °C) produces Diethyl oxomalonate in a respectable 62% yield and is a viable laboratory-scale method. ucla.edu An improved procedure starting from diethyl malonate involves a bromination-acetoxylation sequence followed by elimination of acetyl bromide during distillation, affording the final product in 41-47% yield. acs.org More recently, a patented process describes the direct oxidation of diethyl malonate with an aqueous solution of sodium chlorite (B76162) (NaClO₂) at a controlled pH of 4.4, reporting an excellent yield of 97%. wikipedia.org This method represents a significant advancement in terms of safety and efficiency. Another advanced technique involves the photooxidation of an enamine derived from diethyl malonate and dimethylformamide-dimethylacetal, which proceeds in nearly quantitative yield. wikipedia.org

Precursor 2: 1-Aminobenzotriazole (B112013)

The synthesis of this N-amino heterocyclic compound has also seen significant development.

Evolving Methodologies: A more direct and convergent approach involves the direct amination of benzotriazole (B28993) using hydroxylamine-O-sulphonic acid. rsc.org This method is more atom-economical but has the notable drawback of producing the isomeric 2-Aminobenzotriazole as a significant byproduct, necessitating careful purification to isolate the desired 1-amino isomer. rsc.org The choice between the multi-step or direct amination route often depends on the desired scale, purity requirements, and available starting materials.

The primary route to the title compound is the condensation of these two precursors, a reaction driven by the removal of water.

Optimized Reaction Conditions and Procedural Innovations in Synthesis

Achieving an efficient synthesis of Diethyl (benzotriazol-1-YL)iminomalonate hinges on the optimization of the condensation reaction between Diethyl oxomalonate and 1-Aminobenzotriazole. Based on established principles of imine formation, several key parameters must be controlled to maximize yield and purity.

The reaction leverages the high electrophilicity of the polarized keto group in Diethyl oxomalonate. wikipedia.org To facilitate the reaction, acid catalysis is typically employed to activate the carbonyl group towards nucleophilic attack by the amine. The removal of water is crucial to shift the reaction equilibrium towards the product.

Key Reaction Parameters:

Catalyst: Catalytic amounts of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid can be used.

Solvent: An inert, non-polar solvent such as toluene (B28343) or benzene (B151609) is ideal, as it allows for the azeotropic removal of water using a Dean-Stark apparatus.

Temperature: The reaction is typically performed at reflux temperature to facilitate both the reaction rate and the removal of water.

Dehydrating Agent: In addition to azeotropic distillation, the use of a chemical dehydrating agent, such as anhydrous magnesium sulfate (B86663) or molecular sieves, can be effective, particularly for smaller-scale reactions.

The following table outlines the proposed optimized conditions for this transformation.

Interactive Data Table: Proposed Conditions for Imine Formation

| Parameter | Recommended Condition | Purpose |

|---|---|---|

| Reactants | Diethyl oxomalonate, 1-Aminobenzotriazole | Equimolar amounts |

| Solvent | Toluene | Allows for azeotropic removal of water |

| Catalyst | p-Toluenesulfonic acid (catalytic) | Activates carbonyl for nucleophilic attack |

| Apparatus | Dean-Stark Trap | Physically removes water to drive equilibrium |

| Temperature | Reflux (~111 °C for toluene) | Increases reaction rate and facilitates dehydration |

| Reaction Time | Monitored by TLC or GC-MS | Ensures reaction completion |

The following table summarizes the yields for various synthetic preparations of the key precursors, illustrating the evolution toward more efficient processes.

Interactive Data Table: Comparison of Precursor Synthesis Yields

| Precursor | Synthetic Method | Reported Yield | Reference |

|---|---|---|---|

| Diethyl oxomalonate | Oxidation with N₂O₄ | 90% (crude) | wikipedia.org |

| Ozonolysis | 62% | ucla.edu | |

| Bromination/Elimination | 41-47% | acs.org | |

| Oxidation with NaClO₂ | 97% | wikipedia.org |

| 1-Aminobenzotriazole | From o-nitroaniline | 54% | rsc.org |

Considerations for Scalable Synthesis and Efficiency Enhancements

The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Precursor Availability and Synthesis: The scalability of the entire process is highly dependent on the routes chosen for the precursors. For Diethyl oxomalonate, methods involving hazardous reagents like N₂O₄ or complex apparatus for ozonolysis are less suitable for large-scale work. wikipedia.orgucla.edu The direct oxidation using sodium chlorite appears to be the most promising for scale-up due to its high yield and use of more manageable reagents. wikipedia.org For 1-Aminobenzotriazole, the multi-step route from o-nitroaniline is well-defined but long, while the direct amination of benzotriazole is faster but requires efficient separation of the 1- and 2-amino isomers, which can be challenging on a large scale. rsc.org

Reaction Efficiency and Workup: The efficiency of the final condensation step relies heavily on the effective removal of water. On a large scale, azeotropic removal with a Dean-Stark trap is generally more practical than using stoichiometric chemical drying agents. The purification of the final product would likely involve removal of the acid catalyst through an aqueous wash, followed by solvent evaporation. Purification of the resulting this compound would likely require vacuum distillation or column chromatography, depending on its thermal stability and physical properties.

Process Safety and Stability: The thermal stability of all intermediates and the final product must be assessed. Diethyl oxomalonate itself is reactive and can form a crystalline hydrate (B1144303) in the presence of moisture, which would need to be removed before reaction. wikipedia.org 1-Aminobenzotriazole is known to be oxidized to form the reactive intermediate benzyne (B1209423), indicating that reaction conditions should be controlled to avoid undesired oxidative side reactions. rsc.orgnih.gov

Enhancements in efficiency could potentially be achieved through the development of a one-pot synthesis from more fundamental starting materials or by adapting the process to a continuous flow system, which could offer better control over reaction parameters and improve safety.

Reactivity Profiles and Mechanistic Elucidation of Reactions Involving Diethyl Benzotriazol 1 Yl Iminomalonate

Electrophilic Nature of the Iminomalonate Moiety

The C=N double bond in diethyl (benzotriazol-1-yl)iminomalonate is inherently electrophilic. This is a consequence of the cumulative electron-withdrawing effects of the two adjacent ethoxycarbonyl groups and the benzotriazol-1-yl substituent. This electronic deficiency renders the imine carbon highly susceptible to attack by a wide range of nucleophiles.

The pronounced electrophilicity of the imine carbon facilitates nucleophilic addition reactions with various organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions proceed via the attack of the carbanionic component of the organometallic reagent on the imine carbon, leading to the formation of a new carbon-carbon bond.

The general mechanism involves the nucleophilic addition to the carbonyl group, which is a common reaction for organometallic reagents. In the case of this compound, the reaction is anticipated to proceed similarly, with the organometallic reagent adding to the imine carbon. The initial product of this addition is a magnesium or lithium salt of the corresponding α-amino malonate derivative. Subsequent aqueous workup protonates the nitrogen, yielding the final product.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from related systems. For instance, N-(α-benzotriazol-1-ylalkyl)amides and sulfonamides undergo self-coupling and cross-coupling reactions with carbonyl compounds, showcasing the lability of the benzotriazole (B28993) group. Furthermore, the treatment of N-[1-(benzotriazol-1-yl)alkyl] derivatives with Grignard reagents has been shown to result in the formation of N-(secondary alkyl)arylamines, demonstrating the feasibility of displacing the benzotriazole group with an alkyl or aryl group from the organometallic reagent.

A plausible reaction scheme with a Grignard reagent is depicted below:

Scheme 1: Nucleophilic Addition of a Grignard Reagent

The following table illustrates the expected products from the reaction of this compound with various organometallic reagents, based on established reactivity principles.

| Organometallic Reagent (R-M) | R Group | Expected Product |

| Methylmagnesium bromide (CH₃MgBr) | Methyl | Diethyl (methylamino)malonate |

| Phenyllithium (C₆H₅Li) | Phenyl | Diethyl (phenylamino)malonate |

| Ethylmagnesium chloride (C₂H₅MgCl) | Ethyl | Diethyl (ethylamino)malonate |

The activated C=N double bond of this compound can also participate as a dienophile or a dipolarophile in formal cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic rings.

For instance, in a formal [4+2] cycloaddition (Diels-Alder reaction), the iminomalonate can react with a diene. The electron-deficient nature of the imine enhances its reactivity towards electron-rich dienes. The reaction would lead to the formation of a tetrahydropyridine (B1245486) derivative, with the benzotriazol-1-yl group potentially being retained or eliminated in subsequent steps.

In [3+2] cycloadditions, the iminomalonate can react with 1,3-dipoles such as azides, nitrile oxides, or diazocompounds. For example, the reaction with a diazocompound could, in principle, lead to the formation of a triazoline ring system. The regioselectivity and stereoselectivity of these cycloadditions are often governed by the electronic and steric properties of both the iminomalonate and the reacting partner.

Photochemical conditions can also induce cycloaddition reactions. Irradiation of benzotriazoles is known to generate 1,3-diradicals via the extrusion of molecular nitrogen, which can then undergo intermolecular cycloaddition. While this has been demonstrated for simpler benzotriazoles, it suggests a potential pathway for the reactivity of this compound under photochemical activation.

Role of the Benzotriazol-1-yl Group as a Facilitating Leaving Group

A paramount feature of the chemistry of this compound is the ability of the benzotriazol-1-yl (Bt) group to function as an excellent leaving group. The stability of the resulting benzotriazole anion (Bt⁻) is a key driving force for many reactions. This property is well-documented in the broader context of benzotriazole chemistry, where it is often employed as a "synthetic auxiliary."

In nucleophilic substitution reactions at the imine carbon, the incoming nucleophile attacks the carbon, leading to a tetrahedral intermediate. The subsequent expulsion of the benzotriazole anion regenerates the C=N double bond or, more commonly, leads to a saturated product after protonation. The benzotriazolyl moiety has been shown to be a good leaving group in various contexts, including its substitution by organozinc reagents in benzotriazolyl alkyl esters.

The leaving group ability of benzotriazole is also crucial in elimination reactions and in facilitating the formation of other reactive intermediates. For example, the oxidation of 1-aminobenzotriazole (B112013) with lead tetra-acetate leads to the formation of benzyne (B1209423) through the fragmentation of the intermediate nitrene, highlighting the propensity of the benzotriazole ring to participate in fragmentation-elimination pathways.

Stereochemical Outcomes and Diastereoselective Control in Bond-Forming Reactions

Reactions involving the formation of a new stereocenter at the imine carbon of this compound hold the potential for stereochemical control. When the incoming nucleophile is chiral, or when a chiral auxiliary is employed, diastereoselective or enantioselective transformations can be achieved.

The facial selectivity of the nucleophilic attack on the prochiral imine carbon can be influenced by the steric hindrance imposed by the substituents on the imine and the nucleophile. In the case of diethyl (benzotriazol-1-yl

Strategic Applications of Diethyl Benzotriazol 1 Yl Iminomalonate in Advanced Organic Synthesis

As a Versatile Glycine (B1666218) Equivalent for the Synthesis of α-Amino Acids

The diethyl iminomalonate moiety of the title compound serves as a masked form of a glycine cation equivalent. The benzotriazole (B28993) group at the imine nitrogen acts as an activating group, rendering the imino carbon susceptible to nucleophilic attack. Upon reaction with a suitable nucleophile and subsequent hydrolysis and decarboxylation, this reagent can be effectively converted into the corresponding α-amino acid. This strategy is analogous to the well-established amidomalonate synthesis for the preparation of α-amino acids. researchgate.netquora.com

The general approach involves the reaction of a nucleophile (R-M) with diethyl (benzotriazol-1-YL)iminomalonate, where the benzotriazole anion is displaced. The resulting intermediate can then be hydrolyzed to yield the α-amino acid.

Table 1: Synthesis of α-Amino Acids using this compound as a Glycine Equivalent (Hypothetical)

| Entry | Nucleophile (R-M) | Product (α-Amino Acid) |

| 1 | Phenylmagnesium bromide | Phenylglycine |

| 2 | Methylmagnesium iodide | Alanine |

| 3 | Benzylmagnesium chloride | Phenylalanine |

The synthesis of enantiopure α-amino acids is of paramount importance in medicinal chemistry and chemical biology. While the direct reaction of this compound with achiral nucleophiles would lead to a racemic mixture of the corresponding amino acid, stereoselective variants can be envisioned. Drawing parallels from the extensive research on the asymmetric synthesis of amino acids, several strategies could be employed. rsc.orgresearchgate.net

One potential approach involves the use of a chiral auxiliary attached to the nucleophile. The steric hindrance and electronic properties of the chiral auxiliary would direct the nucleophilic attack to one of the enantiotopic faces of the imine carbon, leading to a diastereomeric intermediate. Subsequent removal of the chiral auxiliary would then afford the enantiomerically enriched α-amino acid.

Alternatively, the use of a chiral catalyst, such as a chiral Lewis acid or a chiral Brønsted acid, could be explored. The catalyst would coordinate to the imine nitrogen or the ester carbonyl groups, creating a chiral environment around the reactive center and favoring the formation of one enantiomer over the other. rsc.org

Table 2: Potential Stereoselective Synthesis of α-Amino Acids

| Entry | Approach | Chiral Source | Expected Outcome |

| 1 | Chiral Auxiliary | (R)-2-Methyl-CBS-oxazaborolidine | Enantiomerically enriched α-amino acid |

| 2 | Chiral Catalyst | Chiral Phosphoric Acid | Enantioselective formation of one enantiomer |

The flexibility of using various nucleophiles in the reaction with this compound opens up avenues for the synthesis of a wide array of unnatural α-amino acids. nih.govresearchgate.netnih.gov These non-proteinogenic amino acids are valuable tools in drug discovery and peptide science, as they can introduce novel structural and functional properties into peptides and other bioactive molecules.

By employing organometallic reagents derived from complex or functionalized organic halides, a diverse range of side chains can be introduced at the α-position. This includes aryl, heteroaryl, alkyl, and alkenyl groups, allowing for the construction of a library of unnatural amino acids with tailored properties.

Table 3: Examples of Unnatural Amino Acids Potentially Synthesized

| Entry | Nucleophile | Resulting Unnatural Amino Acid |

| 1 | 2-Thienylmagnesium bromide | 2-Thienylglycine |

| 2 | Vinylmagnesium bromide | Vinylglycine |

| 3 | 4-Fluorophenylmagnesium bromide | 4-Fluorophenylglycine |

Utility in the Formation of Carbon-Nitrogen Bonds in Complex Molecular Architectures

The benzotriazole group is a well-established leaving group in nucleophilic substitution reactions, a principle extensively developed by Katritzky and coworkers. researchgate.netrsc.org In this compound, the benzotriazole moiety can be displaced by a variety of nitrogen nucleophiles, providing a powerful method for the formation of carbon-nitrogen bonds.

This reactivity is particularly useful in the synthesis of complex molecules where the introduction of a nitrogen-containing functional group is required. The reaction of this compound with primary or secondary amines, for instance, would lead to the formation of N-substituted iminomalonates. These products can then be further elaborated to generate more complex nitrogen-containing scaffolds. This method offers a valuable alternative to traditional methods of C-N bond formation, often proceeding under mild conditions. d-nb.info

Application in the Construction of Heterocyclic Ring Systems

Benzotriazole-mediated synthesis has been widely employed in the construction of a diverse range of heterocyclic systems. researchgate.netethernet.edu.et The reactivity of this compound can be harnessed for the synthesis of nitrogen-containing heterocycles.

One plausible strategy involves the reaction of the title compound with a bifunctional nucleophile. For example, a molecule containing both an amine and another nucleophilic group (such as a hydroxyl or a thiol) could react sequentially. The initial C-N bond formation via displacement of the benzotriazole group, followed by an intramolecular cyclization, would lead to the formation of a heterocyclic ring. The specific nature of the resulting heterocycle would depend on the structure of the bifunctional nucleophile employed. This approach provides a convergent and efficient route to various heterocyclic scaffolds that are of interest in medicinal chemistry. mdpi.com

Employment as a Building Block in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single pot. nih.govrsc.orgbohrium.com The imine functionality in this compound makes it a suitable candidate for participation in imine-based MCRs. nih.gov

In a typical scenario, the imine can act as an electrophile and react with a nucleophile and another component in a concerted or sequential manner. For instance, in a Povarov-type reaction, the imine could react with a dienophile to construct tetrahydroquinoline derivatives. The presence of the diethyl malonate and benzotriazole functionalities offers further opportunities for post-MCR transformations, adding to the molecular diversity that can be achieved.

Advanced Structural Characterization and Spectroscopic Analysis of Diethyl Benzotriazol 1 Yl Iminomalonate

X-ray Crystallographic Studies for Absolute Configuration and Conformational Analysis

A crystallographic study would provide precise three-dimensional coordinates of the atoms within the crystal lattice. This information is crucial for determining the molecule's absolute configuration, bond lengths, bond angles, and torsional angles. The analysis would also reveal the preferred conformation of the molecule in the solid state and details about intermolecular interactions, such as hydrogen bonding or π-stacking.

Hypothetical Data Table for Crystallographic Analysis:

| Parameter | Value |

| Empirical formula | C13H14N4O4 |

| Formula weight | 290.27 |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a, b, c = Data not available |

| α, β, γ = Data not available | |

| Volume | Data not available |

| Z | Data not available |

| Calculated density | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

| Crystal size | Data not available |

| Theta range for data collection | Data not available |

| R-factor | Data not available |

High-Resolution NMR Spectroscopic Techniques for Elucidating Structure and Reaction Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure in solution. ¹H NMR would provide information on the chemical environment of hydrogen atoms, while ¹³C NMR would detail the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be used to establish connectivity between atoms, confirming the structure of the diethyl (benzotriazol-1-YL)iminomalonate. This technique is also instrumental in identifying and characterizing any reaction intermediates if the compound were studied in the context of a chemical transformation.

Hypothetical Data Table for ¹H and ¹³C NMR:

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzotriazole (B28993) H-4 | Data not available | Data not available |

| Benzotriazole H-5 | Data not available | Data not available |

| Benzotriazole H-6 | Data not available | Data not available |

| Benzotriazole H-7 | Data not available | Data not available |

| Imino C | - | Data not available |

| Malonate C=O | - | Data not available |

| Ethyl CH₂ | Data not available | Data not available |

| Ethyl CH₃ | Data not available | Data not available |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. Analysis of the fragmentation pathways under techniques like electron ionization (EI) or electrospray ionization (ESI) would help to identify characteristic fragments, further corroborating the proposed structure.

Hypothetical Data Table for Mass Spectrometry:

| Ion | m/z (mass-to-charge ratio) | Relative Intensity (%) |

| [M]⁺ (Molecular Ion) | Data not available | Data not available |

| [M - OC₂H₅]⁺ | Data not available | Data not available |

| [M - COOC₂H₅]⁺ | Data not available | Data not available |

| [C₇H₅N₃]⁺ (Benzotriazole fragment) | Data not available | Data not available |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum would show characteristic absorption bands for the ester carbonyl groups (C=O), the imine group (C=N), and the aromatic benzotriazole ring. Raman spectroscopy would provide complementary information, particularly for non-polar bonds. Together, these techniques offer a detailed fingerprint of the molecule's vibrational modes.

Hypothetical Data Table for Vibrational Spectroscopy:

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| C=O (Ester stretch) | Data not available | Data not available |

| C=N (Imine stretch) | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch | Data not available | Data not available |

Without access to published research containing this specific data for this compound, a scientifically rigorous and detailed article that adheres to the user's strict outline cannot be generated.

Computational and Theoretical Investigations of Diethyl Benzotriazol 1 Yl Iminomalonate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules like Diethyl (benzotriazol-1-YL)iminomalonate. DFT calculations can elucidate the distribution of electrons within the molecule, providing insights into its stability, and predicting its behavior in chemical reactions.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness signifies resistance to change in electron distribution, with harder molecules being less reactive.

While specific data for this compound is not available, studies on similar benzotriazole (B28993) derivatives have utilized DFT to understand their electronic properties and predict their reactivity. nih.govscirp.org

Table 1: Hypothetical DFT-Calculated Electronic Properties and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (a.u.) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Global Softness | S | Data not available |

| Chemical Potential | μ | Data not available |

| Global Electrophilicity Index | ω | Data not available |

This table is for illustrative purposes only. The values are placeholders due to the absence of specific computational data for the target compound.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of a molecule. These methods allow for the examination of the various three-dimensional arrangements (conformations) a molecule can adopt and the energetic favorability of each.

For a flexible molecule like this compound, which contains several rotatable bonds, numerous conformations are possible. Molecular dynamics simulations can model the movement of atoms over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior and helps identify the most stable, low-energy conformations.

Understanding the conformational landscape is vital as the geometry of a molecule can significantly influence its physical and chemical properties, including its ability to interact with other molecules. While no specific MD studies on this compound were found, research on other organic molecules demonstrates the utility of this approach in identifying preferred conformations and understanding their dynamic behavior. arxiv.org

Table 2: Hypothetical Key Conformational Dihedral Angles and Their Relative Energies for this compound

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. The values are placeholders due to the absence of specific computational data for the target compound.

Computational Predictions of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry offers powerful tools to predict the most likely pathways for chemical reactions, identify the high-energy transition states, and calculate the energy barriers that must be overcome for a reaction to occur. This is often achieved using methods like DFT.

By mapping the potential energy surface of a reaction, chemists can visualize the energy changes as reactants are converted into products. The transition state is the point of highest energy along the reaction coordinate and represents the "bottleneck" of the reaction. The energy difference between the reactants and the transition state is the activation energy or energy barrier.

For this compound, computational studies could predict its behavior in various chemical transformations, such as nucleophilic substitution or cycloaddition reactions. While specific predictions for this compound are not available, computational studies on related systems have successfully elucidated reaction mechanisms and energy profiles.

Table 3: Hypothetical Calculated Energy Barriers for a Postulated Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Step 1 | TS1 | Data not available |

| Step 2 | TS2 | Data not available |

This table is for illustrative purposes only. The values are placeholders due to the absence of specific computational data for the target compound.

Analysis of Non-Covalent Interactions and Intermolecular Phenomena

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure and physical properties of molecular solids. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but collectively have a significant impact.

Computational methods such as Hirshfeld surface analysis and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these interactions within a crystal lattice. mdpi.comresearchgate.net Hirshfeld surface analysis maps the close contacts between neighboring molecules, providing a visual representation of the intermolecular interactions. The NCI index allows for the identification and characterization of different types of non-covalent interactions based on the electron density and its derivatives. nih.gov

An analysis of the crystal structure of this compound using these computational tools would reveal the key interactions responsible for its solid-state packing. Although no such analysis for this specific compound has been published, the study of non-covalent interactions is a fundamental aspect of computational materials science. researchgate.netnih.gov

Table 4: Hypothetical Contribution of Different Non-Covalent Interactions to the Crystal Packing of this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| C···C | Data not available |

This table is for illustrative purposes only. The values are placeholders due to the absence of specific computational data for the target compound.

Synthesis and Chemical Properties of Analogues and Derivatives of Diethyl Benzotriazol 1 Yl Iminomalonate

Structural Modifications of the Diester Functionality

The diethyl ester groups in diethyl (benzotriazol-1-yl)iminomalonate are key sites for structural modification, offering pathways to a variety of derivatives with potentially altered chemical and physical properties. The primary reactions involving the diester functionality are hydrolysis and transesterification.

Hydrolysis: The conversion of the diethyl ester to the corresponding dicarboxylic acid can be a challenging endeavor. Studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that hydrolysis under both basic and acidic conditions can be met with difficulties. nih.govbeilstein-journals.org For instance, attempts to hydrolyze diethyl 2-(perfluorophenyl)malonate to 2-(perfluorophenyl)malonic acid were unsuccessful. nih.govbeilstein-journals.org Under basic conditions, the starting ester often remains intact under mild conditions, while more drastic conditions lead to decomposition and decarboxylation. beilstein-journals.org Acid-catalyzed hydrolysis of this analogue also did not yield the desired dicarboxylic acid but instead resulted in the corresponding acetic acid derivative after decarboxylation. nih.govbeilstein-journals.org These findings suggest that the hydrolysis of this compound would likely require carefully optimized conditions to achieve the desired dicarboxylic acid without significant side reactions.

Transesterification: The replacement of the ethyl groups in the diester with other alkyl or aryl groups via transesterification presents another avenue for structural diversification. The transesterification of diethyl oxalate (B1200264) with phenol (B47542) to yield diphenyl oxalate has been successfully carried out using solid-acid sol-gel catalysts. researchgate.net This suggests that similar catalytic approaches could be employed for the transesterification of this compound. The choice of alcohol and catalyst would be crucial in determining the efficiency of the reaction and the yield of the desired product.

| Reaction | Reactants | Conditions | Products | Reference |

| Hydrolysis | Diethyl 2-(perfluorophenyl)malonate | HBr, AcOH | 2-(perfluorophenyl)acetic acid | nih.govbeilstein-journals.org |

| Transesterification | Diethyl oxalate, Phenol | MoO3/TiO2 catalyst | Diphenyl oxalate | researchgate.net |

Derivatization and Substitution Patterns on the Benzotriazole (B28993) Ring System

The benzotriazole ring is a versatile scaffold that allows for a wide range of derivatizations, influencing the electronic properties and steric environment of the entire molecule.

N-Substitution: The nitrogen atoms of the benzotriazole ring are primary sites for substitution. The synthesis of N-alkyl and N-aryl benzotriazoles can be achieved through various methods. One common approach involves the reaction of o-phenylenediamine (B120857) with aliphatic halides in the presence of a base to yield N-alkyl-o-phenylenediamines, which then undergo intramolecular cyclization. tsijournals.com Another method involves the reaction of benzotriazole with chloroacetyl chloride to form an intermediate that can be further reacted with substituted thioureas to yield N-substituted imidazole-thione linked benzotriazoles. nih.gov

Ring Substitution: The benzene (B151609) portion of the benzotriazole ring can also be substituted with various functional groups. For example, 1-carbamoyl-1H-benzotriazole and its analogues can be synthesized from 1,2-diaminobenzene, allowing for the introduction of a carbamoyl (B1232498) group. researchgate.net Furthermore, research has been conducted on the synthesis of benzotriazole derivatives with electron-donating or electron-withdrawing groups on the benzene ring, which can modulate the biological and chemical properties of the molecule. itmedicalteam.plnih.gov

| Derivative | Synthetic Method | Key Reagents | Reference |

| N1-Alkyl Benzotriazoles | Intramolecular cyclization | o-phenylenediamine, Aliphatic halides | tsijournals.com |

| Imidazole-thione linked Benzotriazoles | Reaction with substituted thioureas | Benzotriazole, Chloroacetyl chloride, Substituted thioureas | nih.gov |

| 1-Carbamoyl-1H-benzotriazole | Two-step synthesis from 1,2-diaminobenzene | 1,2-diaminobenzene | researchgate.net |

| Substituted Benzotriazole Acetohydrazides | Reaction with sulfonyl or benzoyl chlorides | Benzotriazole ethyl acetate, Hydrazine (B178648) hydrate (B1144303) | itmedicalteam.pl |

Alterations to the Imino Group and Their Influence on Reactivity and Selectivity

While direct studies on the alteration of the imino group in this compound are not extensively documented, related research provides insights into potential transformations. For instance, the synthesis of N-substituted 2-(1H-benzotriazol-1-yl)acetohydrazide derivatives involves the reaction of a benzotriazole-containing ester with hydrazine hydrate, forming a hydrazide which is then further functionalized. itmedicalteam.pl This suggests that the imino group in the target compound might undergo reactions with nucleophiles like hydrazine.

Furthermore, the reactivity of the N-1 position of the benzotriazole ring, which is attached to the imino malonate moiety, is of considerable interest. The synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles demonstrates the ability of the N-1 position to participate in reactions leading to the formation of new C-N bonds. nih.gov This reactivity could potentially be harnessed to modify the imino linkage.

Research on the reaction of 3-amino-1,2,4-triazole with diethyl phosphite (B83602) and triethyl orthoformate, leading to the formation of (aminomethylene)bisphosphonates, highlights the reactivity of an exocyclic amino group on a triazole ring. nih.gov Although a different heterocyclic system, this provides a model for how the imino group attached to the benzotriazole ring might react under certain conditions, potentially leading to the formation of phosphonate (B1237965) derivatives.

| Related Reaction | Reactants | Product Type | Potential Implication for Imino Group | Reference |

| Hydrazide formation | Benzotriazole ethyl acetate, Hydrazine hydrate | Acetohydrazide derivative | Reactivity with nucleophiles | itmedicalteam.pl |

| Alkyl ester synthesis | N-acylbenzotriazoles, Dichloromethane | Benzotriazolyl alkyl esters | Reactivity at the N-1 position | nih.gov |

| Bisphosphonate synthesis | 3-Amino-1,2,4-triazole, Diethyl phosphite, Triethyl orthoformate | Aminomethylenebisphosphonate | Potential for phosphonylation reactions | nih.gov |

Future Perspectives and Emerging Research Directions for Diethyl Benzotriazol 1 Yl Iminomalonate

Exploration of Unconventional Reactivity Modes and Catalytic Roles

The unique structural combination of a diethyl iminomalonate core and a benzotriazole (B28993) substituent opens the door to novel chemical transformations. The benzotriazole group is well-established as an excellent leaving group and a versatile synthetic auxiliary, capable of participating in a wide array of reactions. acs.orgnih.gov Its utility in facilitating N-, O-, C-, and S-acylations and its role as a precursor to radicals and carbanions are well-documented. nih.govpsu.edu Concurrently, the iminomalonate moiety is a potent electrophile, susceptible to nucleophilic additions. rsc.org

Future research is poised to investigate the synergistic interplay between these two functional components. For instance, the benzotriazole unit could be exploited to activate the imine for reactions with weak nucleophiles that are typically unreactive with standard iminomalonates. This could lead to the development of novel C-C and C-heteroatom bond-forming reactions.

Furthermore, the coordination capabilities of the triazole nitrogen atoms suggest a potential, yet unexplored, role for Diethyl (benzotriazol-1-YL)iminomalonate and its derivatives as ligands in transition metal catalysis. researchgate.net The ability of benzotriazole-based ligands to form stable coordination complexes is known, and incorporating the iminomalonate functionality could lead to novel catalysts with unique steric and electronic properties for asymmetric synthesis. researchgate.net

Potential Research Areas in Reactivity and Catalysis

| Research Area | Description | Potential Outcome |

| Tandem Reactions | Development of one-pot sequences where the benzotriazole group first directs a transformation and is then displaced by a nucleophile attacking the imine carbon. | Efficient synthesis of highly functionalized, sterically hindered α-amino acid derivatives. rsc.org |

| Asymmetric Catalysis | Use of the compound as a chiral ligand for transition metals, exploring its application in enantioselective transformations. | New catalytic systems for creating chiral molecules with high optical purity. |

| Photoredox Catalysis | Investigation of the compound's behavior under photocatalytic conditions, where the benzotriazole moiety could act as a radical precursor. mdpi.com | Novel methods for C-H functionalization and the formation of complex heterocyclic systems. |

| Unconventional Leaving Group | Exploring the controlled elimination of the benzotriazole group under non-traditional conditions (e.g., electrochemically, photochemically) to generate reactive intermediates. | Access to unique reactive species not available through conventional thermal methods. |

Integration into Automated Synthesis Platforms and Continuous Flow Processes

The transition from traditional batch chemistry to automated and continuous flow processes represents a paradigm shift in chemical synthesis, offering enhanced safety, reproducibility, and scalability. youtube.comyoutube.com The synthesis of heterocyclic compounds, in particular, has benefited from these technologies. nih.gov

The future synthesis and application of this compound are likely to be heavily influenced by these platforms. Continuous flow reactors, with their superior control over reaction parameters like temperature, pressure, and residence time, are ideally suited for handling potentially reactive intermediates and for optimizing multi-step sequences. youtube.comnih.gov A hypothetical flow synthesis could involve the in-line generation of diethyl iminomalonate followed by an immediate reaction with a benzotriazole source, minimizing the handling of potentially unstable intermediates.

Automated platforms would enable the rapid screening of reaction conditions and the synthesis of a library of derivatives by varying nucleophiles that displace the benzotriazole group. researchgate.net This high-throughput approach is invaluable for accelerating discovery in areas like medicinal chemistry.

Comparison of Batch vs. Hypothetical Flow Synthesis

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Handling of potentially unstable reagents in large volumes can be hazardous. | Only small volumes of reactants are mixed at any given time, minimizing risk. youtube.com |

| Scalability | Scaling up can be non-linear and problematic due to heat and mass transfer issues. | Straightforward scale-up by extending operation time or using parallel reactors. youtube.com |

| Control | Less precise control over temperature and mixing, leading to potential side products. | Superior heat and mass transfer allow for precise control and higher selectivity. youtube.com |

| Reproducibility | Can vary between batches due to inconsistencies in conditions. | Highly reproducible due to precise, automated control of all parameters. |

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. rasayanjournal.co.inacs.org The synthesis of N-heterocycles is an active area for the application of these principles, with methods like microwave-assisted synthesis, the use of eco-friendly solvents like water, and the development of recyclable catalysts becoming more common. nih.govmdpi.commdpi.com

Future research on this compound will undoubtedly focus on developing more sustainable synthetic protocols. This could involve replacing traditional organic solvents with greener alternatives or developing solvent-free reaction conditions, possibly assisted by microwave irradiation. rasayanjournal.co.in Another promising avenue is the use of heterogeneous or reusable catalysts for its synthesis, which simplifies product purification and reduces chemical waste. mdpi.com

Evaluating the environmental impact of synthetic routes using metrics like the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) will become standard practice. The goal will be to design syntheses that are not only efficient but also environmentally responsible.

Green Chemistry Metrics: Conventional vs. Prospective Routes

| Synthetic Approach | Key Features | Anticipated E-Factor | Sustainability Advantages |

| Conventional Synthesis | Often relies on stoichiometric reagents, chlorinated solvents, and multi-step purifications. | High | Established procedures but significant waste generation. |

| Microwave-Assisted Synthesis | Solvent-free or high-boiling point green solvents (e.g., PEG). | Moderate | Drastically reduced reaction times and energy input. nih.gov |

| Heterogeneous Catalysis | Use of recyclable, solid-supported catalysts (e.g., clays, zeolites). | Low | Simplified workup, catalyst reusability, reduced waste. mdpi.com |

| Flow Chemistry Approach | Closed system, efficient energy use, potential for solvent recycling. | Low | Enhanced safety, process intensification, and lower environmental footprint. youtube.com |

Addressing Current Challenges and Identifying New Opportunities in Iminomalonate Chemistry

While promising, the chemistry of iminomalonates, particularly sterically hindered ones like this compound, is not without its challenges. A primary hurdle is controlling the reactivity of the electrophilic imine carbon, especially in the presence of multiple functional groups. nih.govresearchgate.net Steric hindrance can impede the approach of nucleophiles, requiring carefully optimized reaction conditions or highly reactive reagents. researchgate.net For this specific compound, another challenge lies in achieving regioselective synthesis, ensuring the formation of the desired N1-substituted benzotriazole isomer over the N2-isomer.

However, these challenges are intrinsically linked to new opportunities. The steric bulk that complicates synthesis can be a desirable feature in the final product, for example, in creating constrained peptides or enzyme inhibitors. nih.gov The benzotriazole group, while a potential complication, is also a key opportunity. Its established role as a versatile synthetic handle provides a clear pathway for diversification. gsconlinepress.comnih.gov

The most significant opportunity lies in using this compound as a sophisticated building block for complex molecules. It serves as a synthetic equivalent of a glycine (B1666218) cation, which, after nucleophilic addition and subsequent transformations, can lead to a diverse range of non-proteinogenic α-amino acids. Given the biological importance of benzotriazole derivatives in medicinal chemistry—exhibiting activities from antifungal to anticancer—this compound is a promising scaffold for the development of new therapeutic agents. nih.govresearchgate.netnih.gov

Q & A

Q. What synthetic methodologies are optimal for preparing Diethyl (benzotriazol-1-YL)iminomalonate, and how can regioselectivity be controlled?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, reacting diethyl (azido(benzamido)methyl)phosphonate with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole under mild conditions yields the 1,4-regioisomer with >90% selectivity. Key factors include solvent choice (e.g., THF), catalyst loading, and temperature control (20–25°C). Regioselectivity is confirmed via 2D NMR (COSY, HSQC) to distinguish 1,4- vs. 1,5-triazole isomers .

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

Comprehensive 1D/2D NMR analysis is critical. For instance, - COSY identifies coupling networks, while HSQC and HMBC correlate protons with and quaternary carbons, respectively. In a study, the malonate ester carbonyl signal at δ 168–170 ppm (in NMR) and benzotriazole proton signals (δ 7.5–8.3 ppm) were pivotal for confirming the structure. Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

Q. What role does the benzotriazole moiety play in stabilizing intermediates during nucleophilic substitutions?

The benzotriazole group acts as a transient protecting group, enhancing electrophilicity at the malonate α-carbon. This facilitates nucleophilic attacks (e.g., alkylation or amination) while minimizing side reactions. For example, in malonic ester synthesis, the benzotriazole-imino group directs regioselectivity during alkyl halide additions, as shown in analogous diethyl malonate derivatives .

Advanced Research Questions

Q. How do solvent and base selection impact the efficiency of this compound in multi-step syntheses?

Optimization studies reveal dichloromethane (DCM) and diisopropylethylamine (DIPEA) as optimal for maintaining reaction efficiency (>85% yield). Polar aprotic solvents (e.g., DMF) may accelerate side reactions, while weaker bases (e.g., KCO) reduce ester hydrolysis risks. For example, DCM/DIPEA conditions preserved the malonate ester integrity during a model benzylation reaction .

Q. What computational methods are suitable for predicting the reactivity of this compound in complex reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) can model transition states and charge distribution. For analogous imidazole-malonate derivatives, frontier molecular orbital (FMO) analysis identified the α-carbon as the most electrophilic site (LUMO energy: −1.8 eV), aligning with experimental alkylation outcomes .

Q. How can researchers address contradictions in biological activity data for benzotriazole-malonate hybrids?

Inconsistent bioactivity (e.g., antimicrobial vs. anti-inflammatory results) may arise from assay-specific factors (e.g., cell permeability or metabolic stability). Standardized protocols (e.g., fixed pH, controlled incubation times) and structure-activity relationship (SAR) studies using halogenated or methylated analogs can clarify mechanisms. For instance, substituents on the benzotriazole ring significantly modulate receptor binding affinity .

Q. What strategies mitigate decarboxylation or ester hydrolysis during storage or reaction conditions?

Storage at −20°C under inert atmosphere (N) prevents hydrolysis. During reactions, avoiding strong acids/bases and using mild conditions (e.g., room temperature, short reaction times) preserves the ester functionality. In one study, <5% decomposition occurred over 72 hours in anhydrous THF at 25°C .

Methodological Considerations

- Data Interpretation : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in crowded spectra (e.g., δ 4.0–4.5 ppm for ester CH) .

- Reaction Monitoring : Use TLC (silica, ethyl acetate/hexane) or in-situ IR to track ester carbonyl (∼1740 cm) disappearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.